molecular formula C18H17NO4S2 B2387508 Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-37-2

Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2387508
CAS RN: 932303-37-2
M. Wt: 375.46
InChI Key: ZMZOWNJRTMUAAO-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as EBSB, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound belongs to the family of benzothiophene derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Benzodiazepine Derivatives

A notable application involves the efficient synthesis of benzodiazepine derivatives, highlighting a protocol for creating ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate. This method features a one-pot, three-component condensation, offering advantages such as convenient operation, excellent yields, and environmental friendliness. The process suggests a broad utility in creating compounds with potential anxiolytic and hypnotic activities (Xiao-qing Li & Lan-zhi Wang, 2014).

Development of Antimicrobial Agents

Research on ethyl benzothiophene derivatives has led to the synthesis of compounds with significant antimicrobial and anti-inflammatory properties. For instance, the transformation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into various Schiff bases demonstrated promising biological activity. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (B. Narayana et al., 2006).

Liquid Crystal Research

Ethyl benzothiophene derivatives have been synthesized and studied for their properties as liquid crystals, exhibiting smectic phases. The stability and photoconductive behavior of these materials are influenced by the length and nature of terminal chains, indicating their potential in creating advanced materials for electronic and photonic applications (D. Haristoy et al., 2000).

Polymerization Studies

The synthesis and study of benzofulvene derivatives related to ethyl benzothiophene compounds have shown spontaneous thermoreversible polymerization. This research points to the modulation of polymer properties through structural manipulation, suggesting applications in creating new materials with adjustable properties such as solubility, thermal behavior, and nanostructuring capabilities (A. Cappelli et al., 2007).

Extraction and Desulphurization

Studies involving the extraction of benzothiophene from n-hexane using imidazolium-based ionic liquids demonstrate the potential of ethyl benzothiophene derivatives in environmental applications, particularly in the extractive desulphurization of petroleum fuels. This research could lead to cleaner fuel production methods by efficiently removing sulfur compounds (Nirmal Ravi Varma et al., 2011).

Future Directions

While specific future directions for Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate are not available, related compounds are being studied for their potential uses in various fields. For instance, (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is being studied by a team of scientists with experience in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .

properties

IUPAC Name

ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-3-23-18(20)16-17(14-6-4-5-7-15(14)24-16)25(21,22)19-13-10-8-12(2)9-11-13/h4-11,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZOWNJRTMUAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

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